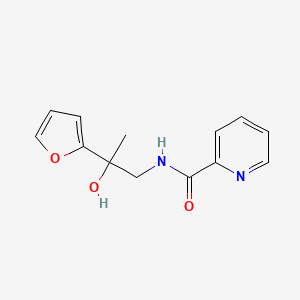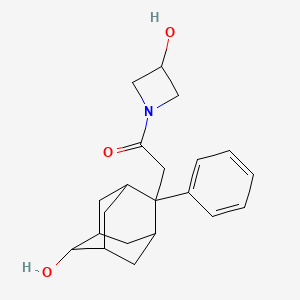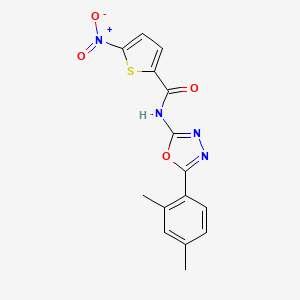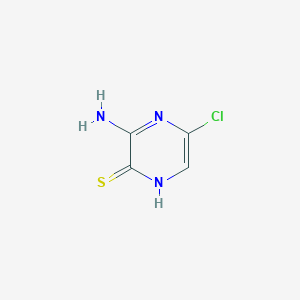
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene, also known as TFMIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFMIB is a colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene has been found to have several potential applications in scientific research. One of the most significant applications is its use as a ligand in metal-catalyzed reactions. This compound has been shown to be an effective ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, this compound has been used as a reagent in the synthesis of biologically active compounds, such as antitumor agents and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene is not well understood. However, it is believed that this compound acts as a nucleophile in metal-catalyzed reactions, which allows it to form a bond with a metal ion. This bond facilitates the reaction between the metal ion and the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound is not toxic to cells and does not cause any significant changes in cell morphology or viability. Additionally, this compound has been found to be stable in various biological environments, which makes it a useful tool for studying biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene in lab experiments is its high stability and low toxicity. Additionally, this compound is easy to handle and can be synthesized in large quantities. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and catalysis. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety and potential for use in medical applications.
Méthodes De Synthèse
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)cyclopropene with ethylene oxide, followed by the reaction of the resulting product with benzyl chloride. The final product is obtained through purification using column chromatography. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of this compound.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)cyclopropen-1-yl]ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-8-11(12)6-7-17-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBVBUNFDPUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)


![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)




![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)

